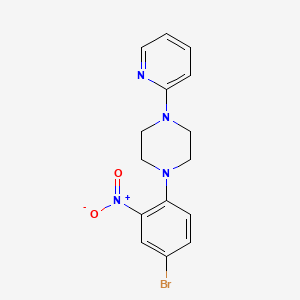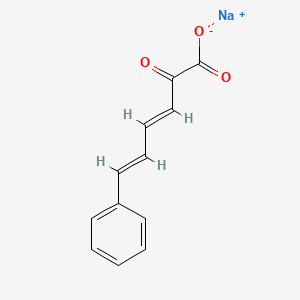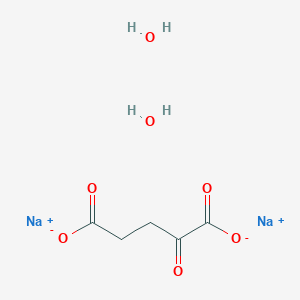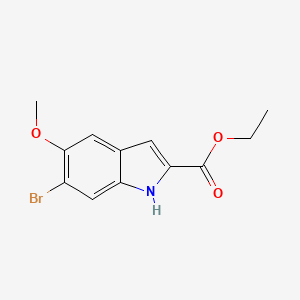
1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine
Overview
Description
1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine, also known as BNP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neurobiology. In
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and cancer. In the field of pharmacology, 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine has been shown to have potent inhibitory effects on certain neurotransmitter receptors, making it a valuable tool for studying the mechanisms of neurotransmission. It has also been used to study the effects of drugs on the cardiovascular system, as it has been shown to have vasodilatory effects. Additionally, 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine is complex and not fully understood. It has been shown to act as a potent antagonist at certain neurotransmitter receptors, including the 5-HT1A receptor and the α2-adrenergic receptor. It has also been shown to have vasodilatory effects, likely due to its ability to inhibit calcium influx into smooth muscle cells. The exact mechanism by which 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine induces apoptosis in cancer cells is not yet known, but it is thought to involve the activation of certain signaling pathways.
Biochemical and Physiological Effects
1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on neurotransmitter receptors and vasodilatory effects, it has been shown to have anti-inflammatory properties. It has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine in lab experiments is its potency and selectivity. It has been shown to have high affinity for certain receptors, making it a valuable tool for studying the effects of drugs on these receptors. Additionally, its synthesis method has been optimized to produce high yields of pure 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine, making it a reliable and efficient method for researchers. However, one limitation of using 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine is its potential toxicity. It has been shown to have cytotoxic effects in certain cell lines, and caution should be taken when handling and using this compound in lab experiments.
Future Directions
There are many future directions for research involving 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine. One area of potential research is the development of new drugs that target the same receptors as 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine, but with improved selectivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism by which 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine induces apoptosis in cancer cells, as this could lead to the development of new cancer treatments. Finally, more research is needed to explore the potential therapeutic applications of 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine in the treatment of anxiety disorders and other conditions.
properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-4-5-13(14(11-12)20(21)22)18-7-9-19(10-8-18)15-3-1-2-6-17-15/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTWLIPBMJQKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-])C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)
![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)
![4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3039716.png)


